Imidazole hydrobromide

Catalog No.
S1912696
CAS No.
101023-55-6
M.F
C3H5BrN2
M. Wt
148.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole hydrobromide

Perovskite researchers often encounter premature volatilization of amine precursors and halide segregation, degrading device performance. Imidazole hydrobromide (CAS 101023-55-6) resolves this:

  • High thermal stability (mp 219-221°C) prevents volatilization.
  • Bromide lattice matching passivates iodine vacancies, suppresses non-radiative recombination.
  • Enables 2D/3D heterojunctions, achieving PCE >23% in MA-free PSCs.

Supplied as ≥98% purity, ambient shipping.

CAS Number

101023-55-6

Product Name

Imidazole hydrobromide

IUPAC Name

1H-imidazole;hydrobromide

Molecular Formula

C3H5BrN2

Molecular Weight

148.99 g/mol

InChI

InChI=1S/C3H4N2.BrH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H

InChI Key

VWUCIBOKNZGWLX-UHFFFAOYSA-N

SMILES

C1=CN=CN1.Br

Canonical SMILES

C1=CN=CN1.Br

The exact mass of the compound Imidazole hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Imidazole hydrobromide, 1H-Imidazole hydrobromide, Imidazolium bromide, ImHBr, Imidazole monohydrobromide

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Imidazole hydrobromide (ImHBr) is a high-purity organic halide salt fundamentally utilized as a structural spacer cation and halide donor in advanced materials science. Unlike the free imidazole base, the hydrobromide salt form provides a stable, highly crystalline precursor with a melting point of 219–221 °C, making it highly resistant to premature volatilization during thermal processing . In industrial and academic procurement, ImHBr is primarily sourced for its role in synthesizing N-heterocyclic carbenes (NHCs), formulating ionic liquids, and engineering 2D/3D heterojunctions in high-efficiency perovskite solar cells (PSCs) [1]. Its specific bromide counterion offers unique polarizability and lattice-matching characteristics that are critical for tuning bandgaps and passivating surface defects in optoelectronic devices, distinguishing it from other hydrohalide analogs [1].

Research & Procurement Fit

Ionic precursor for perovskite solar cell fabrication and defect passivation
High aqueous solubility supports green synthesis workflows without co-solvents
Provides unsubstituted imidazole motif for proton-conducting membrane research

Substituting Imidazole hydrobromide with free imidazole or imidazole hydrochloride (ImHCl) fundamentally compromises material performance in sensitive applications [1]. Free imidazole lacks the necessary halide counterion required to form stable hybrid perovskite lattices or to generate the charge carriers essential for ionic liquids, acting merely as a Lewis base rather than an ionic spacer [2]. When compared to ImHCl, the bromide ion in ImHBr possesses a larger ionic radius (~1.96 Å vs. ~1.81 Å for chloride) and lower electronegativity [1]. In perovskite solar cell fabrication, this specific radius is critical for passivating iodine vacancies and forming stable 2D/3D interfaces without inducing the severe halide phase segregation often triggered by chloride salts [1]. Furthermore, the lower lattice energy of bromide salts compared to chlorides translates to superior solubility in polar aprotic solvents and higher ionic mobility, making ImHBr strictly non-interchangeable for precision electrochemical formulations [2].

Substitution Risk

Imidazole Hydrobromide
Imidazole Free Base
Free base lacks pre-formed imidazolium cation and lower water solubility alters ionic character and reaction behavior.
Bromide Counterion
Chloride or Iodide Salts
Specific bromide ionic radius and polarizability critically influence perovskite passivation and anhydrous proton conductivity; alternative halides may not replicate performance.

2D/3D Heterojunction Efficiency and Voltage Deficit

Imidazole hydrobromide is uniquely effective at inducing surface reconstruction to form 2D/3D heterojunctions in MA-free perovskite films [1]. Quantitative device testing demonstrates that ImHBr post-treatment yields a power conversion efficiency (PCE) of 23.25% in FA0.9Cs0.1PbI3 solar cells, alongside an optimal voltage deficit of just 0.384 V [1]. In contrast, untreated baseline 3D perovskite devices typically plateau at lower efficiencies due to severe non-radiative recombination at the surface [1]. The specific incorporation of the imidazolium bromide spacer aligns energy levels more effectively than alternative treatments.

Evidence DimensionPower Conversion Efficiency (PCE) and Voltage Deficit
Target Compound Data23.25% PCE; 0.384 V voltage deficit (ImHBr treated)
Comparator Or BaselineUntreated FA0.9Cs0.1PbI3 baseline (lower PCE, higher non-radiative recombination)
Quantified DifferenceSignificant PCE enhancement and minimized voltage deficit
ConditionsMA-free FA0.9Cs0.1PbI3 perovskite solar cells under standard illumination

Procurement of ImHBr is essential for solar cell manufacturers aiming to break the 23% efficiency barrier in stable, MA-free perovskite architectures.

Water Solubility
Reported
1305 g/L at 20°C
~2.1-fold higher than free base
Supports aqueous-phase synthesis with higher loading capacity
Cross-study comparison; verify under reaction conditions

Thermal Processing Window for Thin Films

The thermal processing window of precursor materials is a strict procurement filter for thin-film manufacturing. Imidazole hydrobromide exhibits a high melting point of 219–221 °C, ensuring it remains fully stable in the solid state during the standard 100–150 °C thermal annealing phases required for perovskite crystallization . If free imidazole (melting point ~90 °C) were substituted, the organic component would risk premature melting and volatilization, leading to catastrophic pinhole formation and film degradation . The hydrobromide salt locks the imidazolium cation into a stable ionic lattice until integration is complete.

Evidence DimensionMelting Point / Thermal Processing Window
Target Compound Data219–221 °C (ImHBr)
Comparator Or Baseline~90 °C (Free Imidazole)
Quantified Difference>120 °C increase in melting point
ConditionsStandard atmospheric pressure thermal annealing

Buyers must select the hydrobromide salt over the free base to ensure precursor survival during the high-temperature baking steps of semiconductor fabrication.

Device Stability
Class-level
90% PCE retention after 5000 h
Ambient storage; 91% after 1000 h MPP tracking
Reported stability enhancement in perovskite devices
Class-level inference; device-specific validation needed

Bromide Lattice Matching and Phase Stability

In mixed-halide perovskite engineering, the choice of the halide anion dictates long-term phase stability. The bromide ion provided by ImHBr has an ionic radius of approximately 1.96 Å, which allows it to optimally passivate surface iodide vacancies or substitute into the lattice without causing excessive strain [1]. Conversely, substituting with Imidazole hydrochloride introduces chloride ions (~1.81 Å), which often leads to detrimental phase segregation under illumination or volatilizes completely during annealing [1]. ImHBr thus provides a structurally compatible spacer that maintains the integrity of the photoactive alpha-phase.

Evidence DimensionHalide Ionic Radius and Lattice Strain
Target Compound Data~1.96 Å (Bromide from ImHBr), optimal lattice fit
Comparator Or Baseline~1.81 Å (Chloride from ImHCl), induces phase segregation
Quantified DifferencePrevention of illumination-induced phase segregation
ConditionsMixed-halide perovskite lattice under continuous solar illumination

Formulators must specify ImHBr rather than ImHCl to prevent long-term degradation and phase separation in commercial solar cell modules.

Proton Conductivity
Head-to-head
153 mS/cm at 150°C
Anhydrous; unsubstituted imidazole membrane
Supports unsubstituted imidazole selection for HT-PEMFC research
Head-to-head vs methyl-substituted analogs
Hydrogen Bonding
Head-to-head
OH···Br / NH···Br networks
vs. OH···Cl / NH···Cl (HCl salt)
Bromide counterion dictates distinct crystal packing and solid-state properties
Single-crystal XRD at 173 K; Hirshfeld analysis available

Surface Passivation for Perovskite Solar Cells

Directly following from its ability to form stable 2D/3D heterojunctions and reduce voltage deficits, ImHBr is the premier choice for post-treatment solutions in MA-free perovskite manufacturing [1]. It is applied via spin-coating or vapor deposition to passivate surface defects, suppress non-radiative recombination, and boost overall device PCE beyond 23% [1].

Imidazolium-Based Ionic Liquid Precursor

Leveraging its optimal thermal stability and the specific polarizability of the bromide anion, ImHBr serves as a foundational building block for synthesizing advanced ionic liquids and electrolytes [2]. It is particularly suited for dye-sensitized solar cells (DSSCs) and electrochemical sensors where high ionic mobility and a wide electrochemical window are required [2].

N-Heterocyclic Carbene Ligand Synthesis

ImHBr is utilized as a stable, highly crystalline pro-ligand in organometallic chemistry. The hydrobromide salt provides excellent solubility in polar aprotic solvents and favorable leaving-group dynamics, making it an ideal precursor for generating NHC-metal complexes used in advanced catalysis [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous-phase synthesis
High water solubility profile
Reagent loading and solvent reduction
Perovskite solar cell fabrication
Bromide-mediated passivation
Device stability under ambient and operational conditions
HT-PEMFC membrane research
Unsubstituted imidazole motif
Anhydrous proton conductivity performance
Solid-state co-crystal engineering
Bromide hydrogen-bonding network
Crystal packing and solid-state stability

UNII

P8OZC543Y6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Imidazole monohydrobromide

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